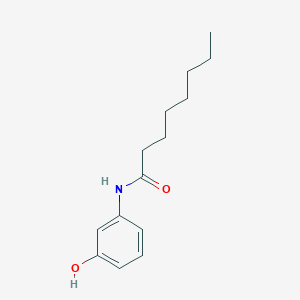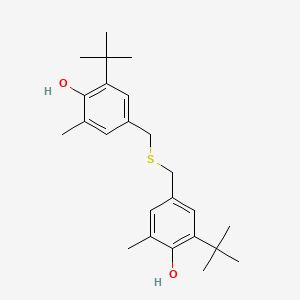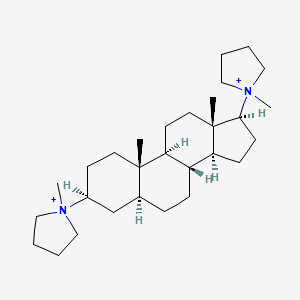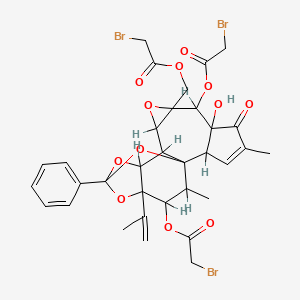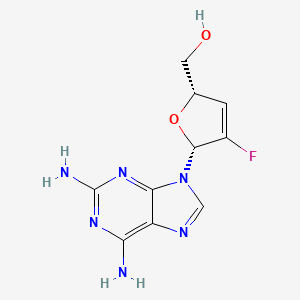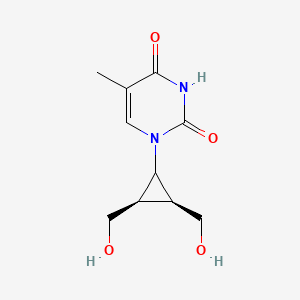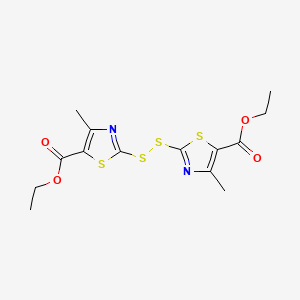
5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each ring substituted by a carboxylic acid ester group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) typically involves the reaction of 4-methylthiazole-5-carboxylic acid with diethyl dithiobiscarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a base like potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. These interactions can disrupt biochemical pathways and affect cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole-5-carboxylic acid: A simpler thiazole derivative with similar chemical properties.
2-Chlorothiazole-4-carboxylic acid: Another thiazole derivative with a chlorine substituent, offering different reactivity.
4-Oxazolecarboxylic acid: A related heterocyclic compound with an oxygen atom in place of sulfur.
Uniqueness
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) is unique due to its disulfide linkage and ester groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications .
Propiedades
Número CAS |
41665-67-2 |
|---|---|
Fórmula molecular |
C14H16N2O4S4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
ethyl 2-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)disulfanyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4S4/c1-5-19-11(17)9-7(3)15-13(21-9)23-24-14-16-8(4)10(22-14)12(18)20-6-2/h5-6H2,1-4H3 |
Clave InChI |
WCFZLLPLAJBZPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)SSC2=NC(=C(S2)C(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


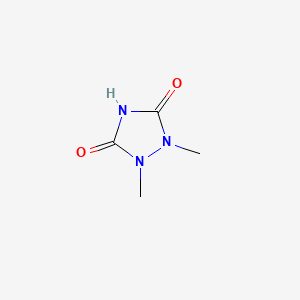
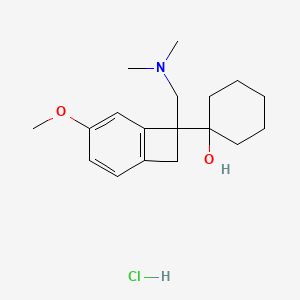
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)
